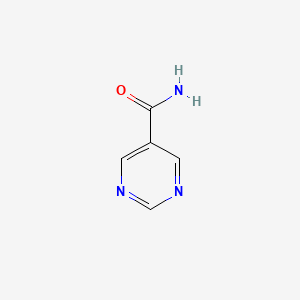
5-Pyrimidinecarboxamide
Overview
Description
. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: 5-Pyrimidinecarboxamide can be synthesized through the reaction of pyrimidine-5-carboxylic acid with ammonia or an amine under dehydration conditions.
Industrial Production Methods: The compound is typically produced on an industrial scale using chemical synthesis methods that involve the reaction of pyrimidine derivatives with ammonia or amines in the presence of a dehydrating agent.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyrimidine-5-carboxylic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at various positions on the pyrimidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Pyrimidine-5-carboxylic acid.
Reduction: Amines such as 5-aminopyrimidine.
Substitution: Various substituted pyrimidines depending on the reagents used.
Mechanism of Action
Target of Action
5-Pyrimidinecarboxamide, also known as pyrimidine-5-carboxamide, is a heterocyclic organic compound It’s worth noting that pyrimidine derivatives have been studied for their inhibitory activity against the proliferation of human immunodeficiency virus (hiv) and hepatitis b virus (hbv) .
Mode of Action
Pyrimidine derivatives are known to play a crucial role in various biological processes . They are structural components of key molecules participating in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates .
Biochemical Pathways
This compound is involved in multiple yet convergent biosynthetic pathways. All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These are collectively referred to as NAD(P)(H) .
Result of Action
Pyrimidine derivatives are known to have various pharmacological and therapeutic properties . For instance, they have been studied for their potential role in inhibiting the proliferation of HIV and HBV .
Biochemical Analysis
Biochemical Properties
5-Pyrimidinecarboxamide plays a crucial role in biochemical reactions, particularly in pyrimidine metabolism. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides . The interaction between this compound and DHODH is essential for the synthesis of uridine monophosphate (UMP), a precursor for other pyrimidine nucleotides. Additionally, this compound can interact with RNA-binding proteins, influencing RNA stability and function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis . This compound can also impact cell proliferation, differentiation, and apoptosis by altering the expression of genes involved in these processes . Furthermore, this compound can modulate cellular metabolism by affecting the levels of pyrimidine metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to DHODH, inhibiting its activity and thereby reducing the synthesis of UMP . This inhibition leads to a decrease in pyrimidine nucleotide levels, which can affect DNA and RNA synthesis. Additionally, this compound can interact with RNA-binding proteins, influencing RNA stability and localization . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can have different biochemical properties and effects on cells. Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, which may result in altered cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cell proliferation and differentiation by modulating pyrimidine metabolism . At high doses, this compound can exhibit toxic effects, including cell cycle arrest and apoptosis. These adverse effects are likely due to the inhibition of DHODH and the subsequent depletion of pyrimidine nucleotides. Additionally, high doses of this compound can lead to metabolic imbalances and oxidative stress in cells .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the de novo synthesis of pyrimidine nucleotides. It interacts with DHODH, which catalyzes the conversion of dihydroorotate to orotate, a key step in the synthesis of UMP . This compound can also affect other metabolic pathways by modulating the levels of pyrimidine metabolites. For example, this compound can influence the synthesis of cytidine triphosphate (CTP) and uridine triphosphate (UTP), which are essential for RNA and DNA synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to RNA-binding proteins and other biomolecules, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by its interaction with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with various biomolecules . The targeting signals and post-translational modifications of this compound can direct it to specific organelles, influencing its activity and function . For example, the interaction of this compound with RNA-binding proteins can affect its localization to stress granules and processing bodies, which are involved in RNA metabolism and regulation .
Scientific Research Applications
5-Pyrimidinecarboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Cytosine
Thymine
Uracil
5-Fluorouracil
5-Aminouracil
Properties
IUPAC Name |
pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-1-7-3-8-2-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXGKRWDQCEABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326062 | |
| Record name | 5-Pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40929-49-5 | |
| Record name | 5-Pyrimidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40929-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040929495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Pyrimidinecarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PYRIMIDINECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC3KB75HYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pyrimidine-5-carboxamide exert its biological effects?
A1: Pyrimidine-5-carboxamide derivatives primarily act as kinase inhibitors. [, , , , ] Kinases are enzymes that play a crucial role in various cellular processes, including cell signaling, growth, and proliferation. By inhibiting specific kinases, pyrimidine-5-carboxamide derivatives can modulate these processes and potentially treat diseases like cancer, inflammation, and autoimmune disorders. [, , ]
Q2: What specific kinases are targeted by pyrimidine-5-carboxamide derivatives?
A2: Research has shown that pyrimidine-5-carboxamides can target a range of kinases. Some examples include:
- Cyclin-dependent kinases (CDKs): These kinases regulate the cell cycle and are often dysregulated in cancer. Xylocydine, a pyrimidine-5-carboxamide derivative, has demonstrated potent inhibition of CDK1 and CDK2, leading to cell cycle arrest and apoptosis in cancer cells. []
- Spleen tyrosine kinase (Syk): This kinase is involved in immune cell signaling and plays a role in inflammatory and autoimmune diseases. Studies have shown that specific pyrimidine-5-carboxamide derivatives can effectively inhibit Syk, leading to reduced inflammation and improved outcomes in animal models of rheumatoid arthritis. [, ]
- Janus kinases (JAKs): These kinases are involved in signaling pathways associated with immune responses. Dual inhibition of Syk and JAK by pyrimidine-5-carboxamides has been explored as a therapeutic strategy in autoimmune and malignant diseases. []
- Hypoxia-inducible factor prolyl hydroxylase (HIF PHD): Inhibition of HIF PHD can stimulate erythropoiesis, making pyrimidine-5-carboxamides potential candidates for treating anemia. []
Q3: How does inhibition of these kinases translate into therapeutic benefits?
A3: The therapeutic benefits depend on the specific kinase being targeted. For instance:
- Cancer: Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, preventing tumor growth. [] Inhibition of kinases involved in tumor angiogenesis, like those in the PI3K/AKT pathway, can also hinder tumor development. []
- Inflammation and Autoimmune Diseases: Inhibition of Syk can suppress inflammatory responses and reduce the severity of autoimmune diseases. [, ]
- Anemia: Inhibition of HIF PHD can increase the production of red blood cells, improving anemia symptoms. []
Q4: What is the basic structure of pyrimidine-5-carboxamide?
A4: Pyrimidine-5-carboxamide consists of a pyrimidine ring with a carboxamide group (-C(=O)NH2) attached at the 5th position.
Q5: How does modifying the pyrimidine-5-carboxamide structure affect its activity?
A5: Modifications to the core structure significantly impact its activity, potency, and selectivity towards specific kinases. [, , ] Researchers have synthesized various derivatives by introducing different substituents on the pyrimidine ring and modifying the carboxamide group. These modifications can influence:
- Target Selectivity: Specific substituents can enhance the binding affinity of the molecule towards a particular kinase, improving its selectivity profile. [, ]
- Potency: Modifications can optimize interactions with the target kinase, increasing potency and requiring lower effective doses. []
- Pharmacokinetic Properties: Structural changes can influence absorption, distribution, metabolism, and excretion (ADME) properties, impacting the drug's overall efficacy and safety profile. [, , ]
Q6: Are there any specific examples of how structural modifications have led to improved activity?
A6: Yes, several studies highlight the impact of structure-activity relationships:
- A scaffold hopping approach starting from a monocyclic pyrimidine-5-carboxamide led to the discovery of novel heterobicyclic mGlu2 NAMs with enhanced rodent PK. []
- In the development of BMX kinase inhibitors, combining irreversible and type II inhibitor design approaches with specific structural modifications led to highly potent and selective compounds. []
- Optimization efforts to improve the pharmacokinetic profile of a series of 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide HIF PHD inhibitors led to the identification of MK-8617, which has advanced to human clinical trials for anemia. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
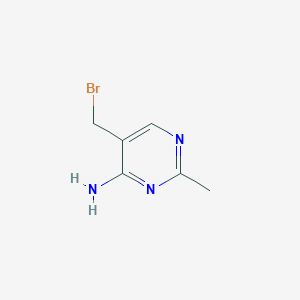
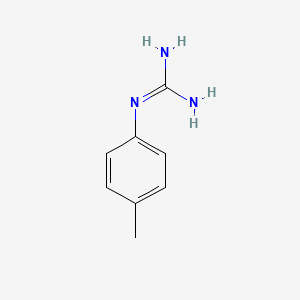
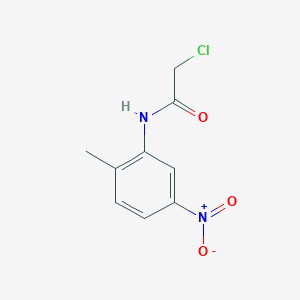
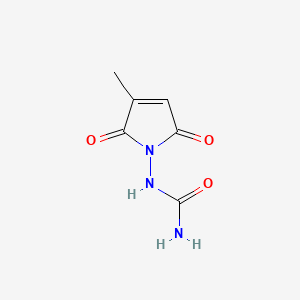
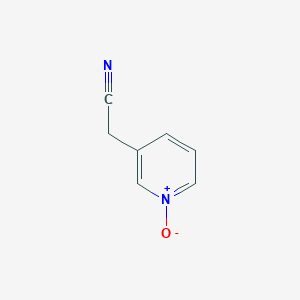
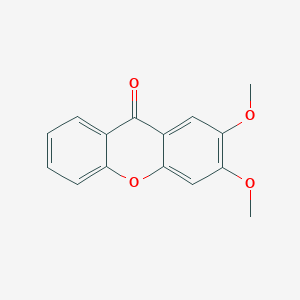

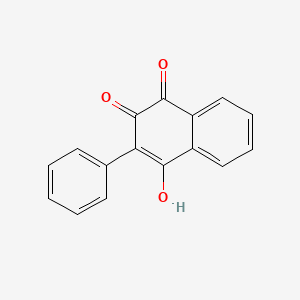
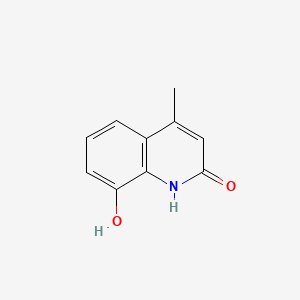
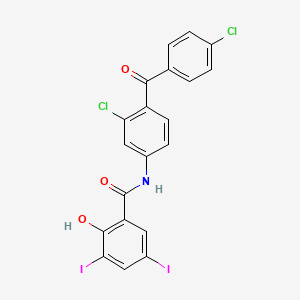
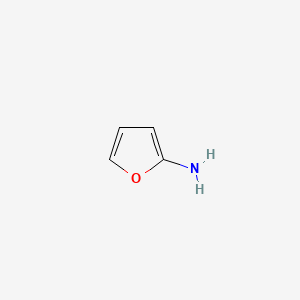
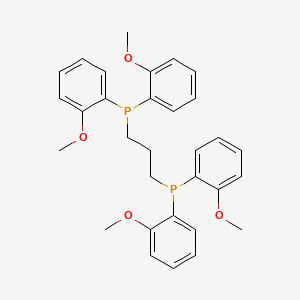
![(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B1595010.png)
![5-Nitrobenzo[d]isothiazole](/img/structure/B1595011.png)
